3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester
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Overview
Description
3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester is an organic compound characterized by the presence of a bromomethyl group, a trifluoromethyl group, and a butenoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,4-trifluoro-3-buten-2-one and bromomethyl compounds.
Bromination: The bromomethyl group is introduced through a bromination reaction, often using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The final step involves esterification of the resulting bromomethylated intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and agrochemicals.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-methyl-2-butenoic acid
- 3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid propyl ester
Uniqueness
3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester is unique due to the combination of a bromomethyl group and a trifluoromethyl group on a butenoic acid ester backbone. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
methyl (Z)-3-(bromomethyl)-4,4,4-trifluorobut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3O2/c1-12-5(11)2-4(3-7)6(8,9)10/h2H,3H2,1H3/b4-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNILYYCEKMLNU-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(CBr)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(\CBr)/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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